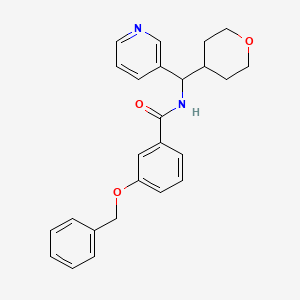

![molecular formula C17H14BrN5O3S B2632914 3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179492-23-9](/img/structure/B2632914.png)

3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These are heterocyclic compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

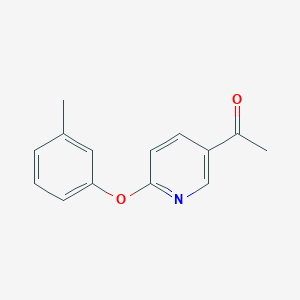

Molecular Structure Analysis

The molecular structure of this compound would likely involve a triazole ring fused with a thiadiazine ring, which is a common structural feature in this class of compounds .Scientific Research Applications

Antitumor Activity

This compound and its derivatives have shown promising antineoplastic activity against a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The synthesis involved interaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide, leading to compounds that exhibit high levels of antitumor activity, particularly against MDA-MB-468 breast cancer cells (Yanchenko, Fedchenkova, & Demchenko, 2020).

Antimicrobial Activity

Several studies have been conducted on the antimicrobial evaluation of 1,2,4-triazolo[3,4-b][1,3,4] thiadiazine derivatives, including compounds synthesized by condensing 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1,2,4]-triazole-3-thiol with various aromatic carboxylic acids. Some of these compounds exhibited promising antimicrobial activity, suggesting their potential as antifungal agents (Sahu, Ganguly, & Kaushik, 2014).

Structural and Molecular Studies

Structural studies of novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives have been carried out to understand their analgesic-anti-inflammatory activities. These studies included synthesis, characterization by IR, 1H-NMR, and mass spectroscopic techniques, and investigation of their structures and molecular packings by X-ray single crystal diffraction (Kaynak, Aytaç, & Tozkoparan, 2010).

Synthesis Methods

Research has also focused on the development of effective synthesis methods for 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. This includes a method based on condensation reactions between aryl(hetaryl) α-bromo ketones and thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid (Kulikov et al., 2018).

Biological Activities

The compound and its derivatives have been evaluated for various biological activities, including antibacterial, antiviral, and anthelmintic activities. For instance, novel 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized and screened for their tubulin inhibitory effects as potential anticancer agents, showing significant antiproliferative activities against cancer cell lines (Xu et al., 2017).

Future Directions

properties

IUPAC Name |

3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3S.BrH/c1-25-14-8-4-12(5-9-14)16-18-19-17-21(16)20-15(10-26-17)11-2-6-13(7-3-11)22(23)24;/h2-9H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDZFLPPZYNMNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-].Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2632836.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2632838.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2632841.png)

![2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride](/img/structure/B2632848.png)

![N-[5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxopyridin-3-yl]-4-chlorobenzamide](/img/structure/B2632849.png)

![2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid](/img/structure/B2632850.png)

![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2632854.png)